molecular formula C14H10FN3O4S B5806177 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No. B5806177
M. Wt: 335.31 g/mol
InChI Key: YZLJCAPQRUAAAI-GQCTYLIASA-N
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Description

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as FNAC, and it has been synthesized using various methods. FNAC has been found to have unique properties that make it useful in scientific research, including its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FNAC involves the inhibition of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. FNAC has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FNAC has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory mediators. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

FNAC has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on FNAC, including the development of new synthesis methods, the investigation of its mechanism of action, and the development of new drugs based on its structure. Further research is also needed to determine the potential toxicity of FNAC and its suitability for use in clinical settings.
Conclusion:
In conclusion, FNAC is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. It has been synthesized using various methods and has been found to have unique properties that make it useful in research. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity and suitability for use in clinical settings.

Synthesis Methods

FNAC can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with carbon disulfide, followed by the reaction of the resulting product with 3-(2-furyl)acryloyl chloride. Another method involves the reaction of 2-fluoro-5-nitroaniline with thiophosgene, followed by the reaction of the resulting product with 3-(2-furyl)acrylamide. Both methods have been used successfully to synthesize FNAC, and the resulting product has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

FNAC has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. FNAC has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c15-11-5-3-9(18(20)21)8-12(11)16-14(23)17-13(19)6-4-10-2-1-7-22-10/h1-8H,(H2,16,17,19,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLJCAPQRUAAAI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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